Lipophilicity Enhancement: Menadiol Dipropionate vs. Menadiol Sodium Diphosphate
Menadiol dipropionate is the dipropionate ester of menadiol, which increases its lipophilicity (estimated logP of ~3.0–3.4 for the dipropionate ester [1]) relative to menadiol sodium diphosphate (logP of menadiol ~2.15) and menadiol itself [2]. This enhanced lipophilicity is a deliberate prodrug design feature intended to improve membrane permeability and enable formulation in lipid-based delivery systems, in contrast to the water-soluble phosphate ester which is formulated for aqueous delivery [3]. No direct comparative logP measurement of menadiol dipropionate versus menadiol sodium diphosphate has been identified in peer-reviewed literature.
| Evidence Dimension | Lipophilicity (estimated logP) |
|---|---|
| Target Compound Data | Estimated logP ~3.0–3.4 (menadiol dipropionate, computed value) |
| Comparator Or Baseline | logP ~2.15 (menadiol parent); menadiol sodium diphosphate (water-soluble, logP not directly comparable) |
| Quantified Difference | Approximately 0.9–1.3 log units higher than menadiol parent |
| Conditions | Computed logP values (XLogP3 and AlogP); experimental confirmation is needed. |
Why This Matters
Higher lipophilicity predicts better passive membrane permeability and suitability for lipid-based oral or parenteral formulations, which is relevant when selecting a vitamin K prodrug for research in malabsorption models or for incorporation into animal feed premixes.
- [1] Plantaedb. (2026). Compound entry for C17H18O4 (XlogP 3.40, AlogP 3.19). Retrieved May 6, 2026. View Source
- [2] SIELC Technologies. (2018). Menadiol compound data (LogP 2.15). Retrieved May 6, 2026. View Source
- [3] Leicestershire, Leicestershire and Rutland Area Prescribing Committee Formulary. (n.d.). Menadiol Sodium Phosphate entry. Retrieved May 6, 2026. View Source
